Sekikaic acid
Overview
Description
Synthesis Analysis
Sekikaic acid and related compounds have been synthesized through various chemical routes that highlight their complex nature and the versatility in synthetic chemistry. For instance, the synthesis of sekikaic acid derivatives involves targeting dynamic binding interfaces, illustrating the compound's capability to modulate molecular interactions (Majmudar et al., 2012). This approach underscores the importance of sekikaic acid in probing molecular functions and designing inhibitors for specific domains.
Molecular Structure Analysis
Research on sekikaic acid's structure reveals its complexity and the intricate interactions it can engage in. The structural elucidation of related compounds, such as depsides of sekikaic acid-type, has been achieved through detailed analytical techniques, providing insight into the molecule's framework and its functional groups' orientation (Shibata & Chiang, 1965). Understanding sekikaic acid's molecular structure is crucial for assessing its reactivity and biological activity.
Chemical Reactions and Properties
Sekikaic acid exhibits a range of chemical behaviors that underscore its reactivity and potential as a synthetic building block. For example, its role in modulating pancreatic β-cells through the inhibition of digestive enzymes highlights not only its biological activity but also its chemical reactivity and interaction with biological molecules (Tatipamula et al., 2020).
Physical Properties Analysis
The physical properties of sekikaic acid, including its solubility, melting point, and stability, are essential for its application in research and potential therapeutic uses. While specific studies on the physical properties of sekikaic acid are limited, the investigation of related compounds can provide valuable insights into its behavior under various conditions.
Chemical Properties Analysis
Sekikaic acid's chemical properties, such as its acidity, reactivity with other chemical entities, and stability under different conditions, are crucial for its application in synthesis and drug design. The compound's ability to inhibit specific molecular interactions, as seen in the inhibition of the GACKIX domain of the coactivator CBP/p300, reflects its unique chemical properties and potential for therapeutic application (Majmudar et al., 2012).
Scientific Research Applications
Antiviral Properties
Sekikaic acid has been identified as having potent inhibitory activity against the respiratory syncytial virus. In a study by Lai et al. (2013), sekikaic acid showed significant inhibition towards both a recombinant strain and the A2 strain of this virus, highlighting its potential as an antiviral agent (Lai et al., 2013).
Antidiabetic Effects
Research conducted by Tatipamula et al. (2020) demonstrated the antidiabetic effects of sekikaic acid. This study found that sekikaic acid significantly reduced plasma glucose levels in diabetic rats and indicated potential in managing hyperglycemia and related metabolic disorders (Tatipamula et al., 2020).
Interaction with Coactivator CBP/p300
Majmudar et al. (2012) identified that sekikaic acid effectively targets the dynamic binding interfaces of the GACKIX domain of the coactivator CBP/p300. This finding is significant in understanding the molecular mechanisms of this coactivator and its implications in various biological processes (Majmudar et al., 2012).
Antioxidant Activities
Sekikaic acid also exhibits notable antioxidant properties. A study by Luo et al. (2010) found that sekikaic acid and homosekikaic acid were the main free radical-scavenging compounds in an edible lichen, suggesting their potential as food additives or protective drugs (Luo et al., 2010).
Nanoparticle Production
Sekikaic acid has been explored for its role in the production of silver nanoparticles. Mie et al. (2014) investigated the ability of sekikaic acid extracted from the lichen Ramalina dumeticola to act as a reducing agent for silver ions, indicating its potential application in nanotechnology (Mie et al., 2014).
Microbial Activity
In a study by Thadhani et al. (2012), sekikaic acid displayed potent activity against several bacterial species, indicating its potential as an antimicrobial agent (Thadhani et al., 2012).
Synthesis and Chemical Studies
Feierfeil et al. (2015) described a synthetic method for producing sekikaic acid methyl ester, showcasing the compound's relevance in chemical research and potential for various applications (Feierfeil et al., 2015).
Future Directions
Lichens and their secondary metabolites have been recognized for their manifold biological properties, but their pharmaceutical potential has not been fully explored due to their slow-growing nature and difficulties in their artificial cultivation . Many researchers are still working hard to discover and identify the novel lead compounds from lichens .
properties
IUPAC Name |
2-hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-20-16(29-4)10-13(8-6-2)18(19(20)24)21(25)26/h9-11,23-24H,5-8H2,1-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXGYQLOSNELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sekikaic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.